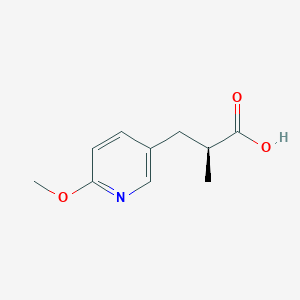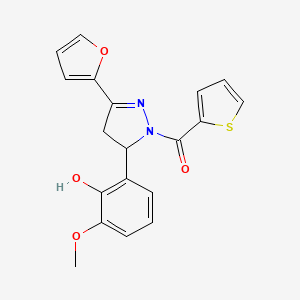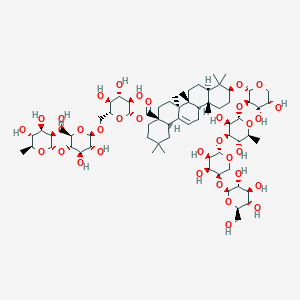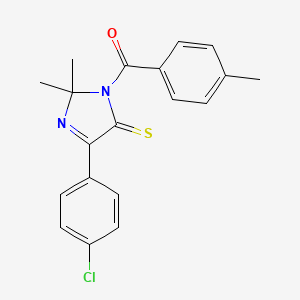![molecular formula C25H21N5O2S2 B2542352 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847402-02-2](/img/structure/B2542352.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years . Thiazole derivatives have been synthesized using a variety of methods, including combinatorial chemistry . The synthesis of these compounds often involves the use of privileged structures, with heterocyclic scaffolds receiving special attention .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring that carries nitrogen and sulfur atoms . This makes it a versatile entity in actions and reactions .
Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo a variety of chemical reactions due to the presence of the thiazole ring . These reactions may include donor–acceptor, nucleophilic, and oxidation reactions .
Applications De Recherche Scientifique
Benzothiazole Derivatives in Scientific Research
Benzothiazole and its derivatives are extensively explored for their diverse biological activities. These compounds are known for their potential carcinogenicity evaluation and their utilization in creating biologically active molecules. The synthesis and evaluation of thiophene analogues, such as benzidine and 4-aminobiphenyl, have shown their importance in understanding carcinogenic properties, indicating the significance of benzothiazole derivatives in designing molecules with potential biological activities (Ashby et al., 1978).
Triazole Derivatives in Scientific Research
The triazole ring system is another pivotal structure offering a wide range of biological activities. Compounds containing the 1,2,4-triazole moiety have been identified with antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of 1,2,4-triazoles in modern organic synthesis highlights their versatility in chemical modeling and the development of novel biologically active substances. This underlines the triazole derivatives as a promising direction in scientific research for generating compounds with significant biological activities (Ohloblina, 2022).
Acetamide Derivatives in Scientific Research
Acetamide derivatives form an essential class of compounds due to their wide range of applications in pharmaceutical and medicinal chemistry. The review of acetamide and its mono- and dimethyl derivatives provides insight into their biological effects and highlights their continuing commercial importance. The expanding knowledge around these compounds' biological consequences emphasizes their role in drug development and the necessity for further research to understand their full potential (Kennedy, 2001).
Orientations Futures
The development of thiazole derivatives, including “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide”, is a promising area of research. These compounds have a wide range of biological activities and could potentially be developed into novel therapeutic agents for a variety of pathological conditions .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-11-13-18(14-12-17)26-23(31)16-33-24-28-27-22(30(24)19-7-3-2-4-8-19)15-29-20-9-5-6-10-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXAGQNZIJANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)
![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)


![2-[(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/no-structure.png)
![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)



![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)
